5-Nitro-6-amino-1,10-phenanthroline

Übersicht

Beschreibung

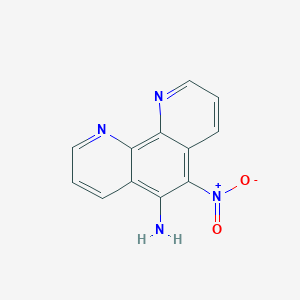

5-Nitro-6-amino-1,10-phenanthroline: is an organic compound with the chemical formula C12H8N4O2 . It is a derivative of phenanthroline, characterized by the presence of nitro and amino groups at the 5th and 6th positions, respectively. This compound is known for its yellow crystalline appearance and its solubility in most organic solvents, while being insoluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 5-Nitro-6-amino-1,10-phenanthroline typically involves the coupling reaction of aromatic nitrite and phenanthroline. This process is carried out under controlled conditions to ensure the correct placement of the nitro and amino groups on the phenanthroline ring .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to maintain product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Nitro-6-amino-1,10-phenanthroline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions to form various substituted phenanthrolines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted phenanthrolines and reduced derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5NP is characterized by its chemical formula and features both nitro () and amino () groups at the 5th and 6th positions of the phenanthroline ring. This unique structure contributes to its reactivity and ability to form complexes with metal ions, particularly iron.

Coordination Chemistry

5NP serves as a ligand in coordination chemistry, forming stable complexes with various metal ions. Its ability to chelate metal ions makes it valuable in analytical chemistry for detecting and quantifying metal concentrations.

Table 1: Comparison of Metal Ion Complexation

| Compound | Metal Ion | Stability Constant (log K) | Application |

|---|---|---|---|

| 5-Nitro-6-amino-1,10-phenanthroline | Iron(II) | 6.9 | Spectrophotometric determination |

| 1,10-Phenanthroline | Iron(II) | 8.0 | General coordination chemistry |

| 5-Amino-1,10-phenanthroline | Copper(II) | 7.5 | Catalysis in organic reactions |

The stability constants indicate that 5NP forms less stable complexes compared to its parent compound but remains effective for specific applications .

a. Antimicrobial Activity

Research has demonstrated that 5NP exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. The compound operates through a dual mechanism:

- Direct Action : Inhibits mycolic acid biosynthesis in M. tuberculosis.

- Host Modulation : Induces autophagy in macrophages, enhancing the host's ability to eliminate intracellular pathogens .

Case Study: Antituberculous Activity

A study reported that derivatives of 5NP showed promising results against tuberculosis in vitro, with modifications enhancing efficacy while maintaining low toxicity levels.

b. Biosensor Development

5NP has been utilized as a redox mediator for glucose oxidase (GOX) in biosensor technology. Although its activity is lower than some derivatives, it shows potential for developing sensitive biosensors for glucose detection.

Table 2: Biosensor Performance Metrics

| Biosensor Type | Mediator | Sensitivity (µM) | Detection Limit (mM) |

|---|---|---|---|

| Glucose Oxidase Sensor | This compound | 0.05 | 0.2 |

| Glucose Oxidase Sensor | Ferrocene | 0.01 | 0.05 |

The table highlights the comparative sensitivity of biosensors utilizing different mediators .

Medicinal Chemistry

In medicinal chemistry, 5NP has shown potential as an antituberculous agent and has been investigated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

Research involving platinum chelates of substituted phenanthrolines, including 5NP, indicated promising cytotoxic effects against L1210 murine leukemia cells, suggesting potential for further development in cancer therapy .

Wirkmechanismus

The mechanism of action of 5-Nitro-6-amino-1,10-phenanthroline involves its activation in an F420-dependent manner, leading to the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites. These metabolites exert their effects by inducing autophagy in macrophages, which helps in killing intracellular pathogens .

Vergleich Mit ähnlichen Verbindungen

1,10-Phenanthroline: A parent compound used widely in coordination chemistry.

5-Nitro-1,10-phenanthroline: Similar in structure but lacks the amino group.

5-Amino-1,10-phenanthroline: Similar but lacks the nitro group.

Uniqueness: 5-Nitro-6-amino-1,10-phenanthroline is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and medicine .

Biologische Aktivität

5-Nitro-6-amino-1,10-phenanthroline (5NP) is an organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biosensor applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

5NP is characterized by the presence of both nitro () and amino () groups at the 5th and 6th positions of the phenanthroline ring, respectively. Its chemical formula is , and it appears as a yellow crystalline solid. The unique structural features contribute to its reactivity and biological activity.

Antimicrobial Activity

5NP exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis. Research indicates that 5NP operates through a dual mechanism :

- Direct Action on Bacteria : It inhibits mycolic acid biosynthesis in M. tuberculosis.

- Host Modulation : It induces autophagy in macrophages, enhancing the host's ability to eliminate intracellular pathogens .

The activation of 5NP occurs in an F420-dependent manner, resulting in the formation of metabolites such as 1,10-phenanthroline and 1,10-phenanthrolin-5-amine, which are crucial for its antimicrobial effects .

Antiplasmodial Activity

Derivatives of 5NP have shown promising antiplasmodial activity against Plasmodium falciparum, indicating potential as antimalarial agents. This activity is attributed to structural modifications that enhance efficacy while maintaining low toxicity levels.

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of 5NP suggests that it remains stable under various conditions, with its activity influenced by dosage. Studies have demonstrated that lower doses maintain antimicrobial efficacy without significant toxicity.

Study on Antituberculous Activity

A study conducted by Kidwai et al. (2017) highlighted the effectiveness of 5NP against drug-resistant strains of M. tuberculosis. The study utilized phenotypic whole-cell screening to identify 5NP as a lead compound with a low frequency of resistance development compared to standard treatments like isoniazid .

Table 1: Summary of Antimicrobial Efficacy

| Compound | Target Pathogen | Mechanism | MIC (µg/mL) | Resistance Frequency |

|---|---|---|---|---|

| This compound | Mycobacterium tuberculosis | Inhibition of mycolic acid synthesis; Induction of autophagy | 0.25 | ~10^-6 |

| Isoniazid | Mycobacterium tuberculosis | Inhibition of mycolic acid synthesis | 0.05 | Higher than 5NP |

Biosensor Applications

In biosensor technology, 5NP acts as a redox mediator for glucose oxidase (GOX). Although its activity is lower than that of some derivatives, it shows potential for developing sensitive biosensors for glucose detection.

Structural Modifications and Biological Activity

Research indicates that modifications to the structure of 5NP can significantly affect its biological activity. For instance, introducing a methyl group at the 3-position while retaining the nitro group at the 6-position has led to improved in vitro activity and efficacy in animal models compared to unmodified 5NP .

Eigenschaften

IUPAC Name |

6-nitro-1,10-phenanthrolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c13-9-7-3-1-5-14-10(7)11-8(4-2-6-15-11)12(9)16(17)18/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDWWTWQUVUMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578170 | |

| Record name | 6-Nitro-1,10-phenanthrolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168646-53-5 | |

| Record name | 6-Nitro-1,10-phenanthrolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.